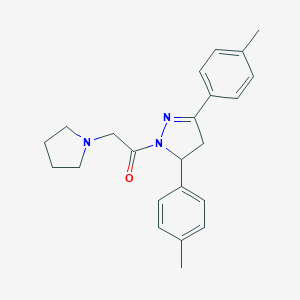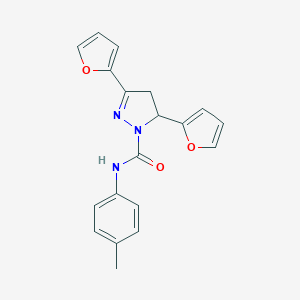![molecular formula C19H16N6O B292233 (3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a pyrazolopyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, leading to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibits various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is its broad-spectrum biological activity, which makes it a potential candidate for the development of multi-targeted drugs. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its clinical applications.
Direcciones Futuras
Future research on ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can focus on the optimization of its synthesis method to improve its yield and purity. Additionally, further studies can investigate its mechanism of action and identify its molecular targets. Furthermore, research can explore the potential of this compound as a drug delivery system for targeted drug delivery. Finally, studies can investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-methylphenylhydrazine and 2,4-dihydro-5-phenyl-3H-pyrazol-3-one in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrazine hydrate to obtain ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have reported its anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propiedades
Fórmula molecular |
C19H16N6O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N6O/c1-12-7-9-14(10-8-12)22-23-17-18(20)24-25-16(26)11-15(21-19(17)25)13-5-3-2-4-6-13/h2-11,22H,1H3,(H2,20,24)/b23-17- |
Clave InChI |
NYVQPCXPOFZJPL-QJOMJCCJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES canónico |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)
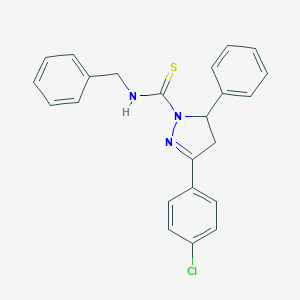

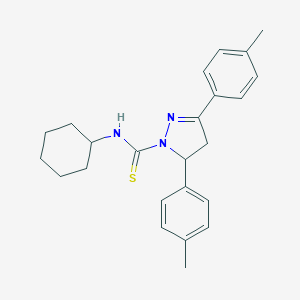
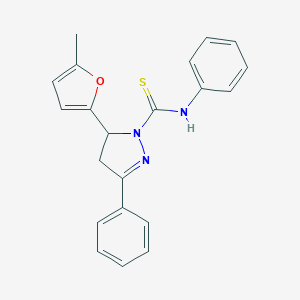
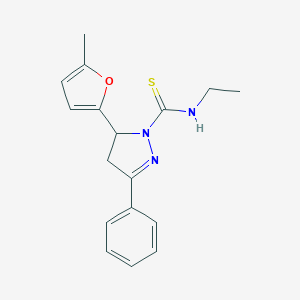
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
